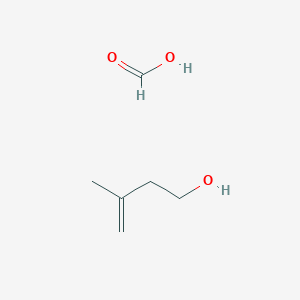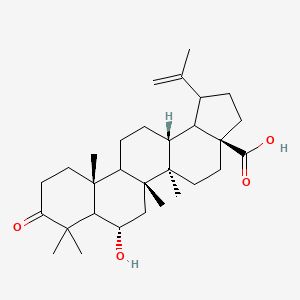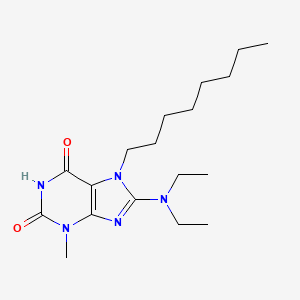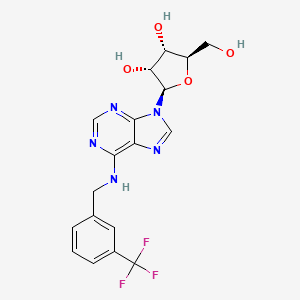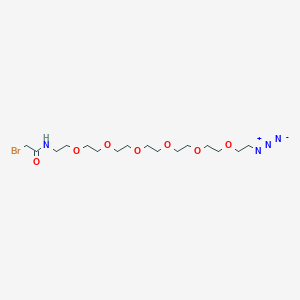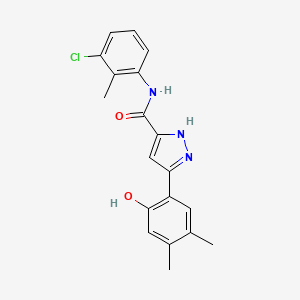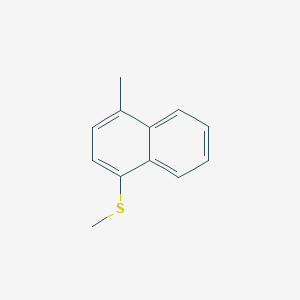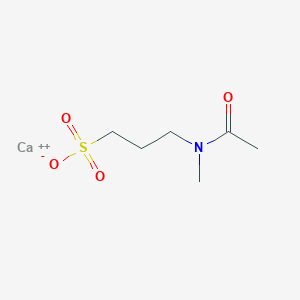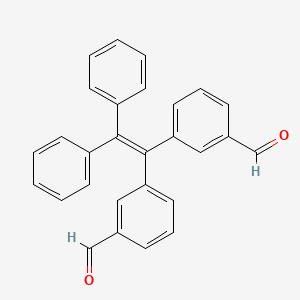
3,3'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde is an organic compound with the molecular formula C28H20O2 and a molecular weight of 388.47 g/mol . This compound is characterized by its unique structure, which includes two benzaldehyde groups attached to a central diphenylethene moiety. It is often used in various chemical and industrial applications due to its distinct chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde typically involves the reaction of benzaldehyde with diphenylethene derivatives. One common method includes the use of a Grignard reagent, where benzaldehyde reacts with diphenylethene magnesium bromide under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of 3,3’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
3,3’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3,3’-(2,2-Diphenylethene-1,1-diyl)dibenzoic acid.
Reduction: 3,3’-(2,2-Diphenylethene-1,1-diyl)dibenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3,3’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 3,3’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . Additionally, the aromatic rings may participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Similar structure but with hydroxyl groups instead of aldehyde groups.
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: A positional isomer with the same molecular formula but different arrangement of functional groups.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
特性
分子式 |
C28H20O2 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
3-[1-(3-formylphenyl)-2,2-diphenylethenyl]benzaldehyde |
InChI |
InChI=1S/C28H20O2/c29-19-21-9-7-15-25(17-21)28(26-16-8-10-22(18-26)20-30)27(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-20H |
InChIキー |
YNRPTTRFJNSHKS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC(=C2)C=O)C3=CC=CC(=C3)C=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087244.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087245.png)

![ethyl 3-[4-[1-[2-(2,3-dihydro-1H-isoindol-5-yl)ethyl]pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14087251.png)
